Cas no 6323-67-7 (2-(1-bromonaphthalen-2-yl)acetonitrile)
2-(1-bromonaphthalen-2-yl)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(1-bromonaphthalen-2-yl)acetonitrile
- (1-Brom-[2]naphthyl)-acetonitril
- (1-bromo-[2]naphthyl)-acetonitrile
- (1-bromo-2-naphthyl)acetonitrile
- (1-bromonaphthalen-2-yl)acetonitrile
- 1-bromo-2-(cyanomethyl)naphthalene
- 1-bromo-2-cyanomethylnaphthalene
- AC1L5S37
- AC1Q4S5A
- AR-1A0804
- CTK2F6786
- KST-1A7704
- NSC34192
- SureCN956020
- NSC-34192
- RHQQHKIKBBTRBT-UHFFFAOYSA-N
- 2-(1-Bromo-2-naphthyl)acetonitrile
- alpha-(1-bromo-2-naphthyl)acetonitrile
- SCHEMBL956020
- 1-Bromonaphthalene-2-acetonitrile
- MFCD18410690
- DTXSID60283913
- 6323-67-7
- 1-bromo-2-naphthylacetonitrile
- SY326915
-
- Inchi: 1S/C12H8BrN/c13-12-10(7-8-14)6-5-9-3-1-2-4-11(9)12/h1-6H,7H2
- InChI Key: RHQQHKIKBBTRBT-UHFFFAOYSA-N
- SMILES: BrC1=C(CC#N)C=CC2C=CC=CC=21
Computed Properties
- Exact Mass: 244.98404
- Monoisotopic Mass: 244.98401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 23.8Ų
Experimental Properties
- PSA: 23.79
- LogP: 3.66838
2-(1-bromonaphthalen-2-yl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1217584-1g |
2-(1-Bromonaphthalen-2-yl)acetonitrile |
6323-67-7 | 95% | 1g |
$550 | 2024-05-23 | |
| Alichem | A219000559-250mg |
1-Bromonaphthalene-2-acetonitrile |
6323-67-7 | 98% | 250mg |
$727.60 | 2023-09-01 | |
| Alichem | A219000559-500mg |
1-Bromonaphthalene-2-acetonitrile |
6323-67-7 | 98% | 500mg |
$999.60 | 2023-09-01 | |
| Alichem | A219000559-1g |
1-Bromonaphthalene-2-acetonitrile |
6323-67-7 | 98% | 1g |
$1617.60 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1217584-1g |
2-(1-Bromonaphthalen-2-yl)acetonitrile |
6323-67-7 | 95% | 1g |
$550 | 2025-02-22 | |
| eNovation Chemicals LLC | Y1217584-1g |
2-(1-Bromonaphthalen-2-yl)acetonitrile |
6323-67-7 | 95% | 1g |
$550 | 2025-02-18 |
2-(1-bromonaphthalen-2-yl)acetonitrile Related Literature
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 2-(1-bromonaphthalen-2-yl)acetonitrile
2-(1-Bromonaphthalen-2-yl)Acetonitrile: A Comprehensive Overview
2-(1-Bromonaphthalen-2-yl)acetonitrile, also known by its CAS number 6323-67-7, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a brominated naphthalene ring with an acetonitrile group, making it a versatile building block for various applications.
The molecular structure of 2-(1-bromonaphthalen-2-yl)acetonitrile consists of a naphthalene ring system substituted with a bromine atom at position 1 and an acetonitrile group at position 2. This arrangement imparts the compound with distinct electronic and optical properties, which are highly desirable in advanced materials and pharmaceutical research. Recent studies have highlighted its potential as a precursor for synthesizing functional materials, such as organic semiconductors and optoelectronic devices.
In terms of physical properties, 6323-67-7 exhibits a high degree of thermal stability, which is crucial for its use in high-temperature applications. Its solubility in common organic solvents, such as dichloromethane and toluene, further enhances its utility in synthetic chemistry. Researchers have also explored its reactivity under various conditions, revealing its suitability as an intermediate in the synthesis of complex aromatic compounds.
The synthesis of 2-(1-bromonaphthalen-2-yl)acetonitrile typically involves a Friedel-Crafts alkylation reaction or other electrophilic substitution methods. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing the environmental footprint of the production process. These developments align with the growing demand for sustainable chemical manufacturing practices.
In the realm of applications, this compound has found significant use in drug discovery programs targeting various therapeutic areas, including oncology and neurodegenerative diseases. Its ability to act as a scaffold for constructing bioactive molecules has been demonstrated in several recent studies published in reputable journals such as Nature Communications and Chemical Science.
Beyond pharmaceuticals, 6323-67-7 has also shown promise in the development of advanced materials. For instance, researchers have utilized it as a precursor for synthesizing naphthacene-based polymers with enhanced electronic properties. These materials hold potential for applications in flexible electronics and energy storage systems.
In terms of safety considerations, handling this compound requires adherence to standard laboratory protocols to ensure minimal exposure risks. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to avoid prolonged contact with skin or inhalation of vapors.
The future outlook for 2-(1-bromonaphthalen-2-yl)acetonitrile appears bright, driven by ongoing research into its applications across diverse fields. Collaborative efforts between academic institutions and industry partners are expected to yield new insights into its potential uses, further solidifying its position as an essential compound in modern chemistry.
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